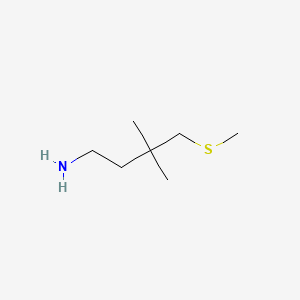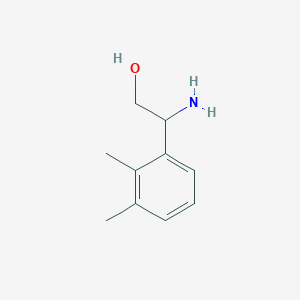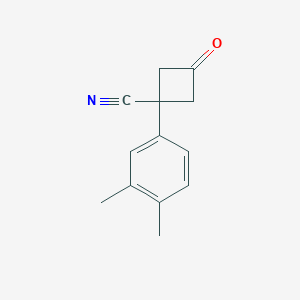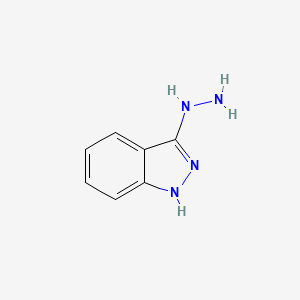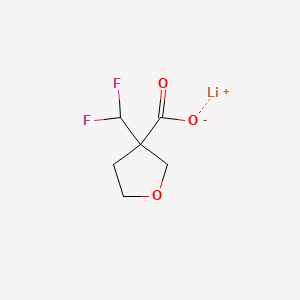![molecular formula C8H9NO B13614028 2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)
2-methyl-5-[(2R)-oxiran-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-[(2R)-oxiran-2-yl]pyridine is a heterocyclic organic compound with the molecular formula C8H9NO It features a pyridine ring substituted with a methyl group at the 2-position and an oxirane (epoxide) ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(2R)-oxiran-2-yl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-bromopyridine with an epoxide precursor under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the bromine atom is replaced by the oxirane ring.
Another method involves the direct epoxidation of 2-methyl-5-vinylpyridine using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods typically use a packed bed reactor with a suitable catalyst to facilitate the epoxidation reaction. The reaction conditions, such as temperature, pressure, and flow rate, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[(2R)-oxiran-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles like amines, alcohols, or thiols, resulting in the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Diols.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
2-methyl-5-[(2R)-oxiran-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-5-[(2R)-oxiran-2-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-vinylpyridine: Lacks the oxirane ring but has a vinyl group at the 5-position.
2-methyl-5-bromopyridine: Contains a bromine atom at the 5-position instead of the oxirane ring.
2-methyl-5-ethylpyridine: Features an ethyl group at the 5-position instead of the oxirane ring.
Uniqueness
2-methyl-5-[(2R)-oxiran-2-yl]pyridine is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity. The combination of the pyridine and oxirane moieties allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-methyl-5-[(2R)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C8H9NO/c1-6-2-3-7(4-9-6)8-5-10-8/h2-4,8H,5H2,1H3/t8-/m0/s1 |
InChI Key |
JFDYZYNGKZDEOC-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@@H]2CO2 |
Canonical SMILES |
CC1=NC=C(C=C1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


